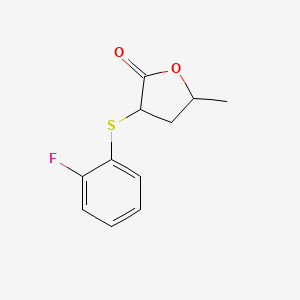
3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one, also known as FSO-Me, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.
Mechanism of Action
The exact mechanism of action of 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one is not fully understood, but studies have suggested that it may act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and disruption of cellular membranes. Further research is needed to fully elucidate the mechanism of action of 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one.
Biochemical and Physiological Effects
Studies have shown that 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has various biochemical and physiological effects, including anti-inflammatory, antibacterial, and anticancer properties. 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for further research on 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one. In medicinal chemistry, further studies are needed to fully elucidate the mechanism of action of 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one and to optimize its therapeutic properties. In material science, further studies are needed to explore the potential applications of 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one as a polymer additive and coating material. In agrochemicals, further studies are needed to optimize the insecticidal and herbicidal properties of 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one and to explore its potential as a sustainable and environmentally friendly pesticide and herbicide. Overall, 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has shown great potential in various scientific research applications and warrants further investigation.
Synthesis Methods
3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one can be synthesized through a multistep process that involves the reaction of 2-fluorothiophenol with chloroacetyl chloride to form a chloroacetothiophenol intermediate. This intermediate is then reacted with 5-methyl-2-oxo-1,3-oxathiolane to yield 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one. The synthesis of 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has been optimized to improve yield and purity, making it a viable compound for further research.
Scientific Research Applications
3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has shown potential in various scientific research applications. In medicinal chemistry, 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has also been studied for its use as a building block for the synthesis of novel compounds with potential therapeutic properties.
In material science, 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has been studied for its use as a polymer additive to improve the mechanical and thermal properties of polymers. 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has also been studied for its use as a coating material to improve the durability and corrosion resistance of metal surfaces.
In agrochemicals, 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has been studied for its potential as a pesticide and herbicide. 3-(2-Fluorophenyl)sulfanyl-5-methyloxolan-2-one has been shown to have strong insecticidal and herbicidal properties, making it a promising candidate for further research in this field.
properties
IUPAC Name |
3-(2-fluorophenyl)sulfanyl-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2S/c1-7-6-10(11(13)14-7)15-9-5-3-2-4-8(9)12/h2-5,7,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCWIZOFEGMQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)SC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)
![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)

![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)
![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)
![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)

![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)
